molecular formula C27H25NO4 B2811233 6-Ethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one CAS No. 866809-37-2

6-Ethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one

Cat. No. B2811233
CAS RN: 866809-37-2
M. Wt: 427.5
InChI Key: GJXWPTIZUICSPD-UHFFFAOYSA-N
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Description

6-Ethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one, also known as EMBQ, is a synthetic compound that belongs to the quinoline family. It has been extensively studied for its potential applications in the field of medicinal chemistry. EMBQ possesses a unique molecular structure that makes it an interesting target for drug discovery.

Scientific Research Applications

Synthesis Techniques and Intermediates

  • Synthesis of Pharmaceutically Active Compounds :

    • Compounds such as rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester are synthesized using starting materials like 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester. This synthesis is important as these compounds serve as intermediates for pharmaceutically active compounds (Bänziger et al., 2000).
  • Derivatives as Potential Antimicrobial Agents :

    • The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, including reactions with 4-hydrazino-8-(trifluoromethyl)quinoline, has been studied. These compounds, after various chemical reactions and spectral studies, have shown promising antibacterial and antifungal activities (Holla et al., 2006).

Chemical Synthesis and Biological Applications

  • Production of Alkaloids and Testing of Antiproliferative Activity :

    • The synthesis of lakshminine, an oxoisoaporphine alkaloid, and testing of related oxoisoaporphines for biological activities, particularly their antiproliferative activity against various cell lines, has been documented. The study indicates that such compounds could have potential applications in medical research (Castro-Castillo et al., 2010).
  • Inhibitors and Catalysis :

    • Synthesis of compounds like 8-methoxy-1-methyl-1H-benzo[de][1,6]naphthyridin-9-ol (Isoaaptamine) and its analogs, known for PKC inhibition and derived from marine sponges, has been reported. Such compounds are significant for their roles in enzymatic inhibition and catalysis processes (Walz & Sundberg, 2000).
  • Fluorescence and Complexation Studies :

    • Syntheses and spectroscopic studies of analogs of Zinquin-related fluorophore, which are precursors for specific fluorophores like Zinquin ester for Zn(II), have been conducted. The study is crucial for understanding the complexation and fluorescence properties of such compounds (Kimber et al., 2003).

properties

IUPAC Name

6-ethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c1-4-32-22-12-13-25-23(15-22)27(30)24(26(29)20-8-10-21(31-3)11-9-20)17-28(25)16-19-7-5-6-18(2)14-19/h5-15,17H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXWPTIZUICSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)OC)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one

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